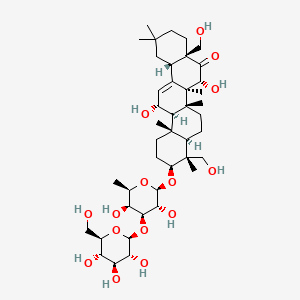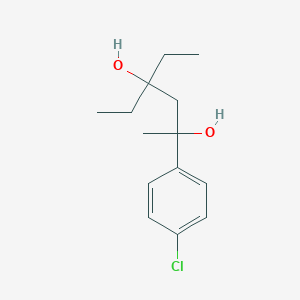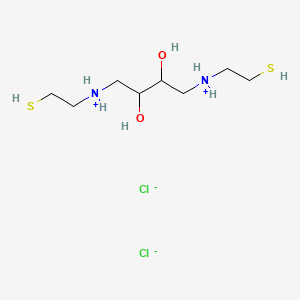
Tetranonacontane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. It is a high molecular weight hydrocarbon, part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Preparation Methods
The preparation of tetranonacontane typically involves the synthesis of long-chain hydrocarbons. One common method is the catalytic hydrogenation of long-chain alkenes or alkynes. Industrial production methods often involve the Fischer-Tropsch process, which converts a mixture of carbon monoxide and hydrogen into liquid hydrocarbons using metal catalysts such as iron or cobalt .
Chemical Reactions Analysis
Tetranonacontane, like other alkanes, is relatively inert due to the strong C-C and C-H bonds. it can undergo several types of reactions under specific conditions:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Although already fully saturated, any impurities or functional groups present can be reduced using hydrogen gas in the presence of a metal catalyst.
Scientific Research Applications
Tetranonacontane has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of long-chain hydrocarbons and their properties.
Biology: this compound can be used in the study of lipid bilayers and membrane structures due to its long hydrophobic chain.
Medicine: Research into its potential as a component in drug delivery systems, particularly in the formation of lipid nanoparticles.
Industry: It is used in the production of lubricants, waxes, and other industrial materials due to its high molecular weight and stability
Mechanism of Action
The mechanism of action of tetranonacontane is primarily physical rather than chemical due to its inert nature. In biological systems, it can interact with lipid membranes, affecting their fluidity and permeability. Its long hydrophobic chain allows it to integrate into lipid bilayers, potentially altering membrane dynamics and function .
Comparison with Similar Compounds
Tetranonacontane is unique due to its exceptionally long carbon chain. Similar compounds include other long-chain alkanes such as:
Nonatriacontane (C39H80): A shorter chain alkane with similar properties.
Triacontane (C30H62): Another long-chain alkane, but with fewer carbon atoms.
Pentatriacontane (C35H72): Falls between nonatriacontane and this compound in terms of chain length.
These compounds share similar chemical properties but differ in their physical properties such as melting and boiling points, which increase with chain length.
Properties
CAS No. |
1574-32-9 |
|---|---|
Molecular Formula |
C94H190 |
Molecular Weight |
1320.5 g/mol |
IUPAC Name |
tetranonacontane |
InChI |
InChI=1S/C94H190/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-47-49-51-53-55-57-59-61-63-65-67-69-71-73-75-77-79-81-83-85-87-89-91-93-94-92-90-88-86-84-82-80-78-76-74-72-70-68-66-64-62-60-58-56-54-52-50-48-46-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-94H2,1-2H3 |
InChI Key |
YDJDWTABIISOAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[2,5-difluoro-3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13733837.png)
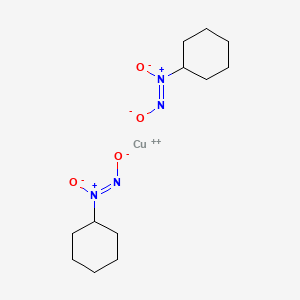
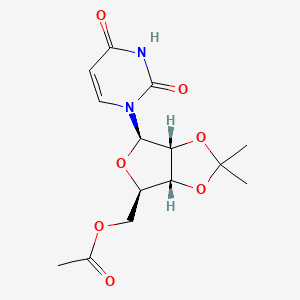
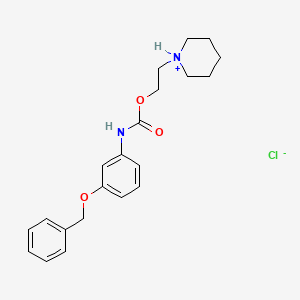

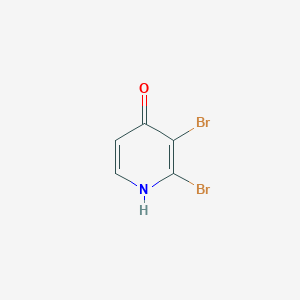


![2,4-Dimethyl-6-(1,7,7-trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B13733898.png)
